molecular formula C11H12FNO4S B3370334 4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid CAS No. 361157-90-6

4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid

Cat. No.: B3370334
CAS No.: 361157-90-6
M. Wt: 273.28 g/mol
InChI Key: OXKJLWGJCRQKTM-UHFFFAOYSA-N
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Description

4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid is a synthetic chemical compound that belongs to the class of sulfonamide-containing compounds. It has found significant usage in scientific research, particularly in studies related to drug development, biochemistry, and molecular biology.

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to enhance the compound’s ability to explore the pharmacophore space due to its sp3-hybridization . This allows for a greater three-dimensional coverage, which can lead to specific interactions with target biomolecules. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The presence of the fluorine atom in the compound can enforce a particular pucker upon the pyrrolidine ring, biasing the conformation of the preceding peptide bond and accelerating cis-trans prolyl peptide bond isomerization . These changes can significantly impact the stability and folding of proteins, thereby influencing cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonyl group can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the fluorine atom can induce conformational changes in proteins, affecting their function. These interactions can result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its degradation products and their impact on cellular processes need further investigation. Long-term exposure to the compound in in vitro or in vivo studies may reveal additional effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, toxic or adverse effects may be observed . It is essential to determine the threshold effects and safe dosage ranges to avoid potential toxicity in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. The presence of the fluorine atom can influence the metabolic flux and levels of metabolites . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s sulfonyl group can facilitate its binding to specific transporters, affecting its localization and accumulation within cells . These interactions can determine the compound’s bioavailability and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Common reagents used in these steps include fluorinating agents like Selectfluor and sulfonylating agents such as sulfonyl chlorides .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aromatic ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Catalysts such as Lewis acids (e.g., AlCl3, FeBr3) are often used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding sulfonic acid.

Scientific Research Applications

4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Comparison with Similar Compounds

  • 4-Fluoro-3-(pyrrolidine-1-sulfonyl)phenylacetic acid
  • 4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzamide
  • 4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzyl alcohol

Comparison: Compared to these similar compounds, 4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid is unique due to its specific functional groups and their positions on the aromatic ring. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-fluoro-3-pyrrolidin-1-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-9-4-3-8(11(14)15)7-10(9)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKJLWGJCRQKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361157-90-6
Record name 4-fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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